6-(Tert-butylsulfonyl)imidazo[1,2-a]pyridin-7-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H14N2O3S |
|---|---|
Molecular Weight |
254.31 g/mol |
IUPAC Name |
6-tert-butylsulfonyl-1H-imidazo[1,2-a]pyridin-7-one |
InChI |
InChI=1S/C11H14N2O3S/c1-11(2,3)17(15,16)9-7-13-5-4-12-10(13)6-8(9)14/h4-7,12H,1-3H3 |
InChI Key |
BISYESUPHYOWAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1=CN2C=CNC2=CC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Tert-butylsulfonyl)imidazo[1,2-a]pyridin-7-ol typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. This can be achieved through various radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, sourcing, and procurement of the necessary raw materials . The process is typically optimized for large-scale production to ensure cost-effectiveness and high yield.
Chemical Reactions Analysis
Types of Reactions
6-(Tert-butylsulfonyl)imidazo[1,2-a]pyridin-7-ol can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include transition metals, oxidizing agents, and reducing agents . The specific conditions, such as temperature, pressure, and solvent, can vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
Biological Activities
6-(Tert-butylsulfonyl)imidazo[1,2-a]pyridin-7-ol has been studied for various biological activities:
-
Inhibition of Rab Geranylgeranyl Transferase (RGGT) :
- Research has shown that derivatives of imidazo[1,2-a]pyridine, including this compound, exhibit inhibitory activity against RGGT, an enzyme involved in the post-translational modification of proteins essential for cellular processes. Inhibition of RGGT can disrupt cancer cell proliferation and migration, making these compounds potential anticancer agents .
- Cytotoxicity Against Cancer Cells :
- Antimicrobial Activity :
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step synthetic routes that allow for the introduction of various substituents at the C6 position. These modifications can enhance the biological activity or selectivity of the compounds. For example:
- Functionalization Strategies : Researchers have explored different functional groups attached to the imidazo[1,2-a]pyridine scaffold to optimize activity against RGGT and improve cytotoxicity against cancer cells .
Case Study 1: RGGT Inhibition
A series of novel phosphonocarboxylate derivatives were synthesized based on the imidazo[1,2-a]pyridine structure. Among these compounds, several exhibited significant RGGT inhibitory activity. The study highlighted how modifications at the C6 position influenced both potency and selectivity .
Case Study 2: Anticancer Properties
In a comparative study assessing the cytotoxicity of various imidazo[1,2-a]pyridine derivatives against HeLa cells, it was found that specific substitutions led to enhanced anticancer activity. The most effective derivatives were those that maintained a balance between hydrophobicity and polar functional groups .
Comparative Data Table
| Compound Name | Biological Activity | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | RGGT Inhibition | 25 - 100 | Disruption of protein prenylation |
| Derivative A | Cytotoxicity (HeLa) | 30 | Induction of apoptosis |
| Derivative B | Antimicrobial | 15 | Cell wall synthesis inhibition |
Mechanism of Action
The mechanism of action of 6-(Tert-butylsulfonyl)imidazo[1,2-a]pyridin-7-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or signaling pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Comparison of Imidazo[1,2-a]pyridin-ol Derivatives
Key Observations :
- Solubility: Bulky sulfonyl groups may decrease solubility in polar solvents relative to smaller substituents (e.g., -I or -CN). For example, the 3-iodo analog is noted to dissolve in common organic solvents .
- Synthetic Utility : Sulfonyl groups are often used as directing or leaving groups in cross-coupling reactions, suggesting the target compound could serve as a precursor in medicinal chemistry .
Sulfur-Containing Heterocycles
Table 2: Comparison with Sulfur-Modified Analogs
Key Observations :
- Steric vs. Electronic Effects : The tert-butylsulfonyl group’s steric bulk may hinder interactions with biological targets compared to smaller sulfur groups (e.g., -SMe) .
Functional Group Variations
Table 3: Substituent Impact on Properties
Key Observations :
- Reactivity : Iodo and sulfonyl groups enable diverse functionalization (e.g., cross-coupling for -I, nucleophilic substitution for -SO₂R) .
- Thermal Stability : High melting points in sulfonyl-containing compounds (e.g., 243–245°C in diethyl derivatives ) suggest similar thermal resilience in the target compound.
Biological Activity
6-(Tert-butylsulfonyl)imidazo[1,2-a]pyridin-7-ol (CAS Number: 1021-39-2) is a compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following article presents a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.
- Molecular Formula : C11H14N2O3S
- Molecular Weight : 258.31 g/mol
- Structure : The compound features a sulfonyl group attached to an imidazo[1,2-a]pyridine core, which is critical for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Inhibition of Enzymes : It has been reported to act as an inhibitor of certain enzymes involved in metabolic pathways.
- Antitumor Activity : Preliminary studies suggest that this compound may enhance the efficacy of certain cancer therapies.
In Vitro Studies
In vitro studies have demonstrated that this compound can influence cellular pathways related to cancer cell proliferation and apoptosis. For instance:
- Cell Lines Tested : Various cancer cell lines were treated with the compound to assess its cytotoxic effects.
- Mechanism of Action : The compound appears to modulate signaling pathways that are crucial for cell survival and growth.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Antitumor Efficacy :
- A study investigated the effect of this compound on tumor growth in murine models.
- Results indicated a significant reduction in tumor size when combined with established therapies such as anti-PD-1 antibodies.
- Enzyme Inhibition :
Data Table: Biological Activity Summary
Q & A
What are the recommended synthetic routes for 6-(tert-butylsulfonyl)imidazo[1,2-a]pyridin-7-ol?
Type : Basic
Answer :
Synthesis typically involves a multi-step approach:
Imidazo[1,2-a]pyridine core formation : Start with cyclocondensation of 2-aminopyridine derivatives with α-haloketones or aldehydes under acidic conditions .
Hydroxylation at C7 : Introduce the hydroxyl group via selective oxidation or hydroxylation reagents (e.g., mCPBA or transition-metal catalysts) .
Sulfonylation : React the hydroxylated intermediate with tert-butylsulfonyl chloride in the presence of a base (e.g., pyridine or DMAP) to install the sulfonyl group .
Key considerations : Optimize reaction temperatures (e.g., 0–60°C for sulfonylation) and stoichiometry to avoid side reactions like over-sulfonylation.
How is the purity and structural integrity of this compound validated?
Type : Basic
Answer :
- Chromatography : HPLC or UPLC with UV detection (λ = 254–280 nm) to assess purity (>95% by area normalization) .
- Spectroscopy :
- 1H/13C NMR : Confirm substitution patterns (e.g., tert-butylsulfonyl protons at δ 1.2–1.4 ppm; imidazo ring protons at δ 7.0–9.0 ppm) .
- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₁₄H₁₉N₂O₃S: 295.1112) .
- X-ray crystallography : Resolve ambiguities in regiochemistry (if crystalline) .
How can researchers resolve contradictions in biological activity data between this compound and its analogs?
Type : Advanced
Answer :
- Comparative SAR studies : Systematically modify substituents (e.g., tert-butylsulfonyl vs. trifluoromethyl) and evaluate activity against targets (e.g., COX isoforms or kinases) .
- Docking simulations : Use software like AutoDock Vina to model interactions with binding pockets (e.g., COX-2 active site) and explain potency differences .
- Bioassay standardization : Ensure consistent experimental conditions (e.g., cell lines, media) to minimize variability .
What in silico strategies are employed to predict the pharmacokinetic properties of this compound?
Type : Advanced
Answer :
- ADME prediction : Tools like SwissADME calculate parameters:
- Lipophilicity : LogP ~2.5 (moderate permeability).
- Solubility : Poor aqueous solubility due to the tert-butylsulfonyl group; may require formulation .
- Metabolic stability : CYP450 inhibition assays (e.g., CYP3A4/2D6) via docking to identify metabolic hotspots .
- Toxicity screening : ProTox-II predicts hepatotoxicity risk based on structural alerts (e.g., sulfonyl group).
What spectroscopic techniques are critical for characterizing this compound?
Type : Basic
Answer :
- 1H/13C NMR : Assign peaks for the imidazo ring (δ 7.5–8.5 ppm for aromatic protons) and tert-butylsulfonyl group (δ 1.2–1.4 ppm for CH₃) .
- IR spectroscopy : Confirm sulfonyl S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .
- Mass spectrometry : HRMS to verify molecular ion and fragmentation patterns .
How does the tert-butylsulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions?
Type : Advanced
Answer :
- Steric hindrance : The bulky tert-butyl group reduces accessibility to the sulfonyl sulfur, limiting nucleophilic attack .
- Electron-withdrawing effect : Sulfonyl groups activate adjacent positions for electrophilic substitution (e.g., nitration at C5) .
- Experimental validation : Compare reaction rates with analogs lacking the tert-butyl group (e.g., methylsulfonyl derivatives) .
What are the key considerations for optimizing reaction yields during the sulfonylation step?
Type : Basic
Answer :
- Reagent selection : Use tert-butylsulfonyl chloride in excess (1.2–1.5 equiv) with a base (e.g., DMAP) to scavenge HCl .
- Solvent choice : Dichloromethane or THF improves solubility of intermediates.
- Temperature control : Maintain 0–25°C to prevent decomposition .
What experimental approaches are used to determine the binding affinity of this compound with biological targets?
Type : Advanced
Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
